2-Methylbenzo[b]thiophene
Overview
Description
Mechanism of Action
Target of Action
2-Methylbenzo[b]thiophene is a chemical compound that has been studied for its potential anticancer effects . The primary targets of this compound appear to be cancer cell lines, such as HT-29 and A549 . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
It has been suggested that the compound interacts with its targets by inducing apoptosis and cell cycle arrest at the g0/g1 phase . This interaction results in the inhibition of cell proliferation, thereby exerting its potential anticancer effects .
Biochemical Pathways
This suggests that this compound may influence pathways related to oxidation and reduction reactions. The downstream effects of these interactions could potentially include the disruption of cellular redox balance, leading to cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis and cell cycle arrest in cancer cells . This leads to the inhibition of cell proliferation, which could potentially result in the reduction of tumor growth .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects
Cellular Effects
Some thiophene derivatives have shown potential anticancer effects . For instance, a series of benzo[b]thiophene-diaryl urea derivatives have shown in vitro antiproliferative activities against HT-29 and A549 cancer cell lines . The specific effects of 2-Methylbenzo[b]thiophene on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzo[b]thiophene can be synthesized through several methods. One common approach involves the reaction of 2-thianaphthenyllithium with methyl p-toluenesulfonate . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: Oxidation of thiophenes to thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions such as ionic hydrogenation and Birch reduction.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents, acids, or bases are used depending on the type of substitution reaction.
Major Products Formed:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: 2,3-Dihydrobenzo[b]thiophene.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-Methylbenzo[b]thiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the methyl group at the second carbon.
3-Methylbenzo[b]thiophene: Methyl group attached to the third carbon instead of the second.
Thiophene: A simpler structure without the fused benzene ring.
Uniqueness: 2-Methylbenzo[b]thiophene is unique due to the presence of the methyl group at the second carbon, which can influence its chemical reactivity and biological activity compared to other benzothiophene derivatives. This structural variation can lead to differences in how it interacts with molecular targets and its overall properties.
Properties
IUPAC Name |
2-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZKSRBAQDZAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152470 | |
Record name | 2-Methylbenzo(b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-14-8 | |
Record name | 2-Methylbenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzo(b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbenzo[b]thiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylbenzo(b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbenzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methylbenzo(b)thiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MH2BG9KVQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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